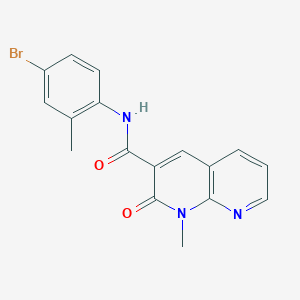![molecular formula C15H20N6O3S B2613984 1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide CAS No. 2034548-63-3](/img/structure/B2613984.png)
1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a triazolopyridazine moiety, and a pyrrolidine group, making it a subject of interest for researchers in chemistry, biology, and medicine.
作用機序
Target of action
Compounds containing the [1,2,4]triazolo[4,3-b]pyridazin moiety are known to have a wide range of pharmacological properties and biological activities . They can bind to a variety of enzymes and receptors in the biological system .
Mode of action
The mode of action of such compounds often involves interactions with these targets, leading to changes in cellular processes .
Biochemical pathways
The affected pathways can vary widely depending on the specific targets of the compound. They could involve signaling pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can also vary. Factors such as the compound’s structure, its interactions with enzymes and transporters, and its physicochemical properties can all influence its bioavailability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
準備方法
The synthesis of 1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide involves multiple steps, starting with the preparation of the triazolopyridazine core. This is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions. The thiolane ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrrolidine group through amide bond formation. Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反応の分析
1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents employed.
科学的研究の応用
1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes, including enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.
類似化合物との比較
1,1-dioxo-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1lambda6-thiolane-3-carboxamide can be compared with other similar compounds, such as:
Triazolopyridazine derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.
Thiolane derivatives: Compounds with a thiolane ring often have comparable chemical reactivity and applications.
Pyrrolidine derivatives: These molecules feature the pyrrolidine group and are used in various chemical and biological studies.
特性
IUPAC Name |
1,1-dioxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c22-15(11-5-8-25(23,24)10-11)16-9-14-18-17-12-3-4-13(19-21(12)14)20-6-1-2-7-20/h3-4,11H,1-2,5-10H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHWWFLUDVKXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4CCS(=O)(=O)C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2613904.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate](/img/structure/B2613905.png)
![(E)-3-(furan-2-yl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2613906.png)
![(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2613907.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2613910.png)
![7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2613911.png)
![Benzyl 4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxylate](/img/structure/B2613914.png)

![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2613916.png)


![[5-(Trifluoromethoxy)pyridin-2-yl]methanol](/img/structure/B2613923.png)
![1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613924.png)
